![molecular formula C13H15FN4S B1308322 1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine CAS No. 946419-00-7](/img/structure/B1308322.png)
1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine is a heterocyclic compound that contains a piperazine ring and a thiadiazole ring substituted with a 4-fluorobenzyl group
准备方法
The synthesis of 1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.
Coupling with Piperazine: The final step involves coupling the 3-(4-fluorobenzyl)-1,2,4-thiadiazole with piperazine under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any reducible functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the benzyl position, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include polar aprotic solvents, bases like potassium carbonate, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential antimicrobial and antifungal activities.
Medicine: This compound is of interest for its potential anticancer properties, as it may inhibit specific enzymes or pathways involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
作用机制
The mechanism by which 1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell division. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to cell death in rapidly dividing cells, such as cancer cells.
相似化合物的比较
Similar compounds to 1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine include other thiadiazole derivatives and piperazine-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:
1,3,4-Thiadiazole Derivatives: These compounds are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.
Piperazine Derivatives: Compounds containing the piperazine ring are widely used in medicinal chemistry for their potential as central nervous system agents, antihistamines, and antipsychotics.
The uniqueness of this compound lies in its specific substitution pattern, which may impart distinct biological activities compared to other similar compounds.
属性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4S/c14-11-3-1-10(2-4-11)9-12-16-13(19-17-12)18-7-5-15-6-8-18/h1-4,15H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRLXWNAZAZANY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
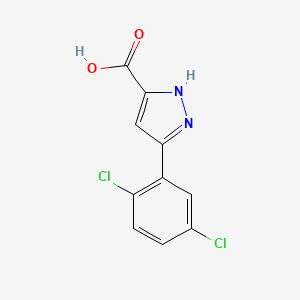
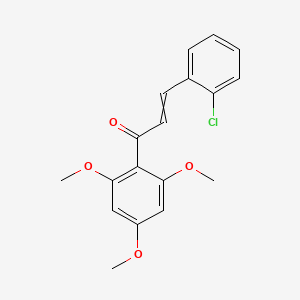
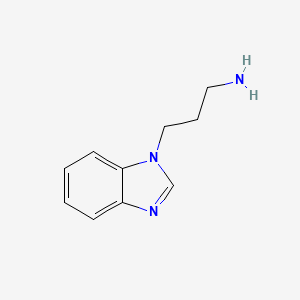
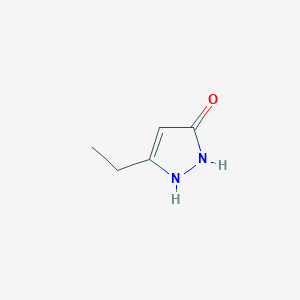
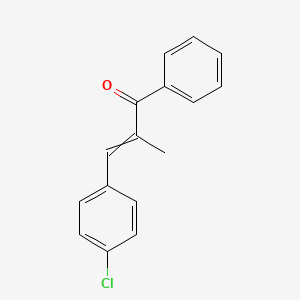
![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)

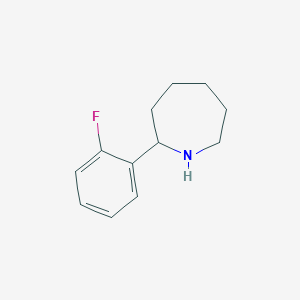



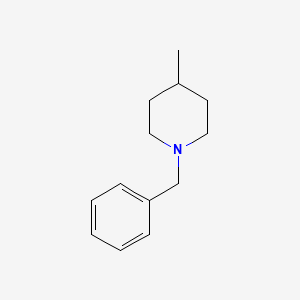

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)
